3-(3-Piperazin-1-ylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step procedures . Their structures are typically characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions. For example, a novel nano-sized bis(3-(piperazine-1-yl)propyl)tungstate (BPPT) has been introduced as an efficient and reusable organometallic catalyst for one-pot synthesis of 4H-chromene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be determined using various analytical techniques. For example, the molecular formula, average mass, and monoisotopic mass of a similar compound, tert-Butyl (3-(piperazin-1-yl)propyl)carbamate, have been determined .Scientific Research Applications
Synthesis and Structure-Activity Relationships
Antibacterial Quinolones : A study by Miyamoto et al. (1990) delved into the synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, highlighting the significant antibacterial properties conferred by specific substituents, including variously substituted piperazines (Miyamoto et al., 1990).
Piperazinyl Oxazolidinone Antibacterial Agents : Tucker et al. (1998) investigated piperazinyl oxazolidinones containing heteroaromatic rings, identifying compounds with promising antibacterial activities against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, highlighting the significance of the piperazinyl and oxazolidinone components (Tucker et al., 1998).
Orthogonal Protection Strategy : Clark and Elbaum (2007) described an orthogonal protection strategy for synthesizing variously substituted piperazines, demonstrating the versatility of the oxazolidinone scaffold in synthesizing piperazine derivatives (Clark & Elbaum, 2007).
Antimicrobial Applications
Novel Antimicrobial Agents : Jadhav et al. (2017) synthesized and evaluated the antimicrobial activities of novel compounds derived from triazole-4-carboxylic acid bearing piperazine carboxamides, demonstrating moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).
Difluorinated Quinolones : Hirose et al. (1987) characterized NY-198, a new difluorinated quinolone with a broad antibacterial spectrum and significant in vitro and in vivo activity against various pathogens, underscoring the therapeutic potential of such compounds (Hirose et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-piperazin-1-ylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2.2C2HF3O2/c14-10-13(8-9-15-10)5-1-4-12-6-2-11-3-7-12;2*3-2(4,5)1(6)7/h11H,1-9H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCKJSYGBGWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCN2CCOC2=O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F6N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.